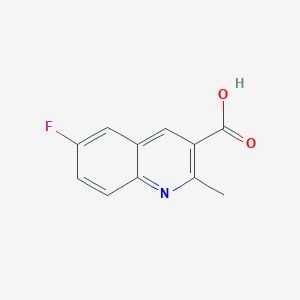

6-Fluoro-2-methylquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRUQEILFHQVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351178 | |

| Record name | 6-fluoro-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461026-47-1 | |

| Record name | 6-fluoro-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoro-2-methylquinoline-3-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylquinoline-3-carboxylic acid is a heterocyclic organic compound belonging to the quinoline class of molecules.[1][2] Its structure, featuring a fluorine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position, places it within the broader family of fluoroquinolones, a well-established class of antibacterial agents. This document provides a technical guide summarizing the available information on its chemical properties, potential synthesis, and expected biological activity, based on the current scientific literature.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its fundamental properties can be derived from its chemical structure and information available for closely related compounds.

| Property | Value | Source |

| CAS Number | 461026-47-1 | [1][2] |

| Molecular Formula | C₁₁H₈FNO₂ | [2] |

| Molecular Weight | 205.19 g/mol | [2] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | Inferred from related compounds |

Synthesis

For the synthesis of this compound, the likely precursors would be 5-fluoroisatin and methyl ethyl ketone .

Hypothetical Pfitzinger Synthesis Workflow

References

Technical Guide: 6-Fluoro-2-methylquinoline-3-carboxylic acid

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylquinoline-3-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family. Its structure is characterized by a quinoline core substituted with a fluorine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.

Quinoline derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Specifically, the quinoline-3-carboxylic acid scaffold is a core component of the fluoroquinolone class of antibiotics.[2]

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 461026-47-1 | [3] |

| Molecular Formula | C₁₁H₈FNO₂ | [3] |

| Molecular Weight | 205.19 g/mol | [3] |

| Appearance | Solid | |

| Purity | Typically ≥95% |

Synthesis

The synthesis of this compound can be achieved through several established methods for quinoline synthesis. The Doebner-von Miller reaction provides a plausible and adaptable route.

Proposed Synthesis via Doebner-von Miller Reaction

This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, 4-fluoroaniline would be a suitable starting material.

Reaction Scheme:

4-Fluoroaniline + Ethyl acetoacetate + Formaldehyde → this compound ethyl ester → this compound

Experimental Protocol (Adapted from General Procedures)

Materials:

-

4-Fluoroaniline

-

Ethyl acetoacetate

-

Paraformaldehyde

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

Procedure:

-

Step 1: Synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate. In a round-bottom flask, dissolve 4-fluoroaniline in ethanol. Add a catalytic amount of concentrated hydrochloric acid. To this solution, add ethyl acetoacetate and paraformaldehyde.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 6-fluoro-2-methylquinoline-3-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis to this compound. Dissolve the purified ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-3 hours.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, the methyl group, and the carboxylic acid proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 14.5 - 15.5 | s (broad) |

| Quinoline-H (aromatic) | 7.5 - 9.0 | m |

| -CH₃ | 2.0 - 2.5 | s |

Note: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange. The exact shifts and coupling constants of the aromatic protons would require detailed spectral analysis.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the carbon atoms of the quinoline core, the methyl group, and the carboxyl group.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -COOH | 165 - 180 |

| Quinoline-C (aromatic) | 110 - 150 |

| -CH₃ | 10 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 2500-3300 | Broad |

| C=O (Carboxylic acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1500-1600 | Medium to strong |

| C-F | 1000-1400 | Strong |

The broadness of the O-H stretch is a hallmark of the dimeric hydrogen-bonded structure of carboxylic acids in the solid state.[5][6]

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion |

| 205 | [M]⁺ |

| 160 | [M - COOH]⁺ |

Biological Activity and Potential Applications

This compound is a precursor to fluoroquinolone antibiotics. The core structure is essential for their antibacterial activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[7]

Mechanism of Action of Fluoroquinolones

The general mechanism of action for fluoroquinolone antibiotics, which are derivatives of the title compound, is outlined below.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Drug Development

This compound serves as a valuable building block in drug discovery. Its structure can be modified at various positions to synthesize a library of compounds for screening against different biological targets. For instance, the carboxylic acid group can be converted to esters or amides to modulate pharmacokinetic properties.

Conclusion

This compound is a synthetically important molecule with a chemical scaffold that is central to a major class of antibiotics. This technical guide has provided an overview of its structure, properties, a plausible synthetic route, and its relevance in the context of drug development. Further research into the biological activities of this specific compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Fluoro-2-methylquinoline-3-carboxylic Acid: A Technical Overview

CAS Number: 461026-47-1

Molecular Formula: C₁₁H₈FNO₂

Molecular Weight: 205.19 g/mol

Introduction

6-Fluoro-2-methylquinoline-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. It is recognized primarily as a valuable building block or fragment in medicinal chemistry and drug discovery.[1] Its structural features, including the quinoline core, a fluorine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position, make it an attractive scaffold for the synthesis of more complex molecules with potential therapeutic applications. The quinoline ring system is a well-established pharmacophore found in a wide range of biologically active compounds, including antibacterial, anticancer, and anti-inflammatory agents.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈FNO₂ | [2] |

| Molecular Weight | 205.19 | [2] |

| Appearance | Solid (predicted) | - |

| Solubility | Information not publicly available. As a carboxylic acid, solubility is expected to be pH-dependent, with increased solubility in basic aqueous solutions. | - |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, based on the general synthesis of quinoline derivatives, a plausible synthetic route is the Gould-Jacobs reaction . This reaction involves the condensation of an appropriately substituted aniline with a β-ketoester or a related derivative, followed by a thermal cyclization.

A logical workflow for the synthesis of this compound via a modified Gould-Jacobs approach is depicted below.

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the Gould-Jacobs reaction for the synthesis of similar quinoline derivatives. Note: This protocol has not been experimentally validated for this specific compound and would require optimization.

Step 1: Condensation of 4-Fluoroaniline with Ethyl Acetoacetate

-

To a round-bottom flask, add equimolar amounts of 4-fluoroaniline and ethyl acetoacetate.

-

A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added.

-

The mixture is heated, typically at a temperature range of 100-140°C, for several hours to drive the condensation reaction and remove water, forming the enamine intermediate. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

Step 2: Thermal Cyclization

-

The crude enamine intermediate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

-

The mixture is heated to a high temperature, often in the range of 240-260°C, to induce thermal cyclization.

-

The reaction is maintained at this temperature until the cyclization is complete, as monitored by TLC.

-

Upon cooling, the cyclized product, ethyl 6-fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, may precipitate and can be collected by filtration.

Step 3: Hydrolysis of the Ester

-

The ester from the previous step is suspended in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

The mixture is heated to reflux for several hours to facilitate the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

After cooling the reaction mixture, it is acidified with a strong acid, such as hydrochloric acid, to precipitate the final product, this compound.

-

The solid product is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

Purification: The final product can be purified by recrystallization from a suitable solvent or by column chromatography.

Biological Activity and Applications

There is a lack of publicly available data on the specific biological activity of this compound itself. Its primary role appears to be as a key intermediate in the synthesis of more complex quinoline-based compounds. Quinolone-3-carboxylic acids are the core structure of quinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. The fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics, often enhancing their antibacterial activity.

Derivatives of quinoline-3-carboxylic acids have been investigated for a wide range of therapeutic applications, including:

-

Antibacterial agents: As precursors to fluoroquinolone antibiotics.

-

Anticancer agents: Some quinoline derivatives have shown antiproliferative activity against various cancer cell lines.

-

Enzyme inhibitors: The quinoline scaffold can be modified to target specific enzymes, such as protein kinases. For instance, derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2.[3]

The logical relationship for the utility of this compound in drug discovery is outlined below.

Caption: Role of the title compound in a drug discovery workflow.

Signaling Pathways

No specific signaling pathways are reported to be directly modulated by this compound. However, as a precursor to potential enzyme inhibitors, its derivatives could be designed to target various signaling pathways implicated in diseases. For example, if used to synthesize protein kinase inhibitors, the resulting compounds could modulate pathways involved in cell proliferation, survival, and differentiation, which are often dysregulated in cancer.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of novel quinoline derivatives. While detailed experimental and biological data for the compound itself are scarce in the public domain, its structural features suggest its utility in the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Further research and publication of data on this compound and its derivatives would be beneficial for the scientific community.

References

An In-Depth Technical Guide to 6-Fluoro-2-methylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylquinoline-3-carboxylic acid is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest in medicinal chemistry and drug development due to their broad range of biological activities. The introduction of a fluorine atom into the quinoline structure, as seen in this compound, often enhances potency and pharmacokinetic properties, a key feature of the widely successful fluoroquinolone antibiotics. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of this compound.

Core Molecular Data

A clear summary of the fundamental quantitative data for this compound is presented below, facilitating easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈FNO₂ | [1] |

| Molecular Weight | 205.19 g/mol | [1] |

| CAS Number | 461026-47-1 | [1] |

Synthesis of Quinolone Scaffolds: Experimental Protocols

The synthesis of quinoline-3-carboxylic acids can be achieved through several established named reactions in organic chemistry. While a specific protocol for this compound is not detailed in readily available literature, the following are generalized and adaptable experimental protocols for the synthesis of structurally similar quinoline carboxylic acids.

The Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[2][3]

General Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) and the corresponding aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Pyruvic Acid: To this solution, add pyruvic acid (1.0 equivalent) dropwise with stirring.

-

Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

The Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin (or a substituted isatin) with a carbonyl compound in the presence of a strong base.[4][5]

General Protocol:

-

Ring Opening of Isatin: A solution of isatin (1.0 equivalent) in an aqueous or alcoholic solution of a strong base (e.g., potassium hydroxide) is stirred until the isatin ring is opened to form the corresponding isatinic acid salt.

-

Condensation: The carbonyl compound (e.g., a ketone or aldehyde with an α-methylene group) (1.0-1.2 equivalents) is then added to the reaction mixture.

-

Cyclization and Dehydration: The mixture is heated to reflux for several hours to facilitate condensation, cyclization, and dehydration to form the quinoline ring.

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid. The solid product is collected by filtration, washed with water, and can be purified by recrystallization.

Biological Activity and Mechanism of Action

Quinolone carboxylic acids, particularly the fluoroquinolones, are well-established as potent antibacterial agents.[6] Their primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair.

Antimicrobial Signaling Pathway

The established mechanism of action for fluoroquinolone antibiotics is the inhibition of two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6]

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. By binding to the DNA-gyrase complex, fluoroquinolones stabilize the transient double-strand breaks created by the enzyme, leading to a cessation of DNA replication and ultimately cell death.

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is essential for the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated DNA into daughter cells, leading to a blockage of cell division and bacterial death.

// Nodes Fluoroquinolone [label="this compound\n(Fluoroquinolone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Gyrase [label="Bacterial DNA Gyrase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Topo_IV [label="Bacterial Topoisomerase IV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication &\nTranscription", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Division [label="Bacterial Cell Division", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Death [label="Bacterial Cell Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships Fluoroquinolone -> DNA_Gyrase [label="Inhibits"]; Fluoroquinolone -> Topo_IV [label="Inhibits"]; DNA_Gyrase -> DNA_Replication [label="Enables"]; Topo_IV -> Cell_Division [label="Enables"]; DNA_Replication -> Cell_Death [style=dotted, arrowhead=tee, label="Inhibition leads to"]; Cell_Division -> Cell_Death [style=dotted, arrowhead=tee, label="Inhibition leads to"]; } Caption: Mechanism of action of this compound.

Antimicrobial Activity Data

While specific minimum inhibitory concentration (MIC) values for this compound are not readily available in the cited literature, a study on a series of structurally related 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives provides insight into the potential antimicrobial activity of this class of compounds. The data below is for one of the most potent compounds in that series, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. [7]

| Microbial Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 4.1 |

| Staphylococcus epidermidis | Gram-positive | 3.1 |

| Micrococcus luteus | Gram-positive | 3.1 |

| Bacillus cereus | Gram-positive | 2.4 |

| Escherichia coli | Gram-negative | 1.0 |

| Klebsiella pneumoniae | Gram-negative | 1.0 |

| Candida albicans | Fungus | 25.0 |

| Aspergillus niger | Fungus | >100 |

Experimental Workflow Visualization

The synthesis of quinoline derivatives often follows a structured workflow from starting materials to the purified final product.

// Nodes Start [label="Starting Materials\n(e.g., Substituted Aniline, Aldehyde, Pyruvic Acid)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="One-Pot Reaction\n(e.g., Doebner or Pfitzinger Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Reaction Monitoring\n(e.g., TLC)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up &\nProduct Precipitation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isolation [label="Isolation of Crude Product\n(Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Pure this compound", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships Start -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Isolation; Isolation -> Purification; Purification -> Final_Product; }

Caption: Generalized experimental workflow for the synthesis of quinoline carboxylic acids.

Conclusion

This compound represents a core structure in the broader family of quinoline-based compounds with significant therapeutic potential. Its synthesis can be approached through established methodologies like the Doebner and Pfitzinger reactions. The biological activity of such fluoroquinolone derivatives is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, making them effective antimicrobial agents. Further research into specific derivatives of this core structure could lead to the development of novel therapeutic agents with enhanced efficacy and targeted activity.

References

- 1. scbt.com [scbt.com]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy 6-Fluoro-2-methoxyquinoline-3-carboxylic acid (EVT-13297754) [evitachem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 6-Fluoro-2-methylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoro-2-methylquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, predicted and known physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological activities based on the known pharmacology of related quinoline derivatives.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some properties are experimentally confirmed, others are predicted based on computational models or extrapolated from structurally similar compounds due to the limited availability of direct experimental data for this specific molecule.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 461026-47-1 | [1][2][3] |

| Molecular Formula | C₁₁H₈FNO₂ | [2][4][5] |

| Molecular Weight | 205.19 g/mol | [2][4][5] |

| Canonical SMILES | CC1=NC2=C(C=C(F)C=C2)C=C1C(=O)O | N/A |

Table 2: Predicted and Known Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | ~250 °C | Predicted, based on the melting point of the isomeric 6-Fluoro-2-methylquinoline-4-carboxylic acid.[6] Aromatic carboxylic acids are typically crystalline solids with relatively high melting points.[7] |

| Boiling Point | ~348.0 ± 37.0 °C | Predicted for the isomeric 6-Fluoro-2-methylquinoline-4-carboxylic acid.[6] Carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to high boiling points.[7] |

| pKa | ~1.01 ± 0.30 | Predicted for the quinolinium ion of the isomeric 6-Fluoro-2-methylquinoline-4-carboxylic acid.[6] The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. |

| LogP | Not available | The LogP value is an important determinant of a compound's pharmacokinetic properties. |

| Solubility | Not available | Solubility in aqueous and organic solvents is a critical parameter for experimental and formulation purposes. |

Experimental Protocols

A detailed, two-step experimental protocol for the synthesis of this compound is proposed below, based on established synthetic methodologies for quinoline derivatives.

Step 1: Synthesis of Ethyl 6-Fluoro-2-methylquinoline-3-carboxylate

This step involves a cyclocondensation reaction to form the quinoline ring system.

-

Reactants:

-

Substituted aniline (e.g., 4-fluoroaniline)

-

Ethyl acetoacetate

-

Catalyst (e.g., polyphosphoric acid or a Lewis acid)

-

Solvent (e.g., toluene or xylene)

-

-

Procedure:

-

To a solution of 4-fluoroaniline in a suitable high-boiling point solvent, add an equimolar amount of ethyl acetoacetate.

-

Add a catalytic amount of the chosen acid catalyst.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 6-fluoro-2-methylquinoline-3-carboxylate.[8]

-

Step 2: Hydrolysis of Ethyl 6-Fluoro-2-methylquinoline-3-carboxylate

This step converts the ethyl ester to the final carboxylic acid product.

-

Reactants:

-

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

-

Base (e.g., sodium hydroxide or potassium hydroxide)

-

Solvent (e.g., ethanol/water mixture)

-

Acid for neutralization (e.g., hydrochloric acid)

-

-

Procedure:

-

Dissolve the ethyl 6-fluoro-2-methylquinoline-3-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.[9][10]

-

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a key signaling pathway potentially targeted by this class of compounds.

Caption: Proposed two-step synthesis of this compound.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Potential Biological Activities

While specific biological data for this compound is not extensively documented in publicly available literature, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities. The presence of the fluoro and carboxylic acid moieties suggests potential applications in both anticancer and antibacterial research.

Anticancer Potential

Quinoline derivatives have been extensively investigated as anticancer agents.[11] One of the key mechanisms of action for many quinoline-based compounds is the inhibition of critical signaling pathways that are often dysregulated in cancer cells, such as the PI3K/Akt/mTOR pathway. This pathway plays a central role in regulating cell growth, proliferation, and survival. By inhibiting key kinases within this cascade, quinoline derivatives can induce apoptosis and inhibit tumor growth.

Furthermore, certain quinoline derivatives have been identified as inhibitors of receptor tyrosine kinases like c-Met, which are implicated in tumor metastasis and angiogenesis. The structural features of this compound make it a candidate for investigation as an inhibitor of these and other cancer-related signaling pathways. Studies on other quinoline-3-carboxylic acid derivatives have demonstrated their potential as selective antiproliferative agents.[9][10][12]

Antibacterial Potential

The fluoroquinolone class of antibiotics, which contains a related chemical scaffold, is known for its broad-spectrum antibacterial activity. The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.[][14][15][16][17] The fluorine atom at the 6-position is often crucial for the enhanced antibacterial potency of these compounds.[] Given its structural similarity to this important class of antibiotics, this compound warrants investigation for its potential antibacterial properties against a range of pathogenic bacteria.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. While comprehensive experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a foundational understanding based on available information and the known properties of related compounds. The proposed synthetic route offers a practical approach for its preparation, enabling further research into its potential as a novel therapeutic agent. Future studies should focus on the experimental determination of its physicochemical parameters, as well as in-depth biological evaluations to explore its anticancer and antibacterial activities and elucidate its precise mechanisms of action.

References

- 1. biocat.com [biocat.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 6-Fluoro-2-methylquinoline-3-carboxylicacid , 95% , 461026-47-1 - CookeChem [cookechem.com]

- 5. This compound [myskinrecipes.com]

- 6. 6-FLUORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID CAS#: 716-03-0 [chemicalbook.com]

- 7. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. This compound ethyl ester AldrichCPR 282540-26-5 [sigmaaldrich.com]

- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]

- 15. Fluoroquinolone antibiotics. Microbiology, pharmacokinetics and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

A Deep Dive into the Biological Potential of 6-Fluoro-2-methylquinoline-3-carboxylic acid: A Technical Guide for Researchers

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The quinoline nucleus represents a cornerstone in medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents with a broad spectrum of biological activities.[1] From the potent antibacterial effects of fluoroquinolones to novel anticancer agents, the versatility of the quinoline ring system continues to inspire the development of new chemical entities. This technical guide focuses on a specific, yet promising, member of this family: 6-Fluoro-2-methylquinoline-3-carboxylic acid .

While direct, extensive research on this particular molecule is emerging, its structural features—a fluoroquinolone core, a carboxylic acid moiety, and a methyl group—provide a strong basis for predicting its biological activity profile. This guide will synthesize our current understanding of related quinoline carboxylic acids to provide researchers, scientists, and drug development professionals with a comprehensive technical overview. We will delve into its probable biological activities, plausible mechanisms of action, and the experimental workflows required to validate these hypotheses. Our approach is grounded in scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices, empowering researchers to not only replicate but also innovate.

The Chemical Identity of this compound

Before exploring its biological potential, it is crucial to understand the chemical identity of our subject molecule.

| Identifier | Value | Source |

| CAS Number | 461026-47-1 | [2][3] |

| Molecular Formula | C₁₁H₈FNO₂ | [2] |

| Molecular Weight | 205.19 g/mol | [2][3] |

The presence of a fluorine atom at the 6-position is a hallmark of the highly successful fluoroquinolone antibiotics, an addition known to significantly enhance antimicrobial activity.[4] The carboxylic acid group at the 3-position is also critical, as it is essential for binding to bacterial gyrase and for cellular transport.[4]

Predicted Biological Activities and Underlying Mechanisms

Based on the extensive literature on quinoline-3-carboxylic acid derivatives and fluoroquinolones, we can hypothesize several key biological activities for this compound.

Antimicrobial Activity: A Legacy of the Fluoroquinolone Core

The most anticipated biological activity is undoubtedly its antimicrobial effect. Fluoroquinolones are broad-spectrum bactericidal agents effective against both Gram-positive and Gram-negative bacteria.[5][6]

Mechanism of Action: The primary mode of action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][7] These enzymes are crucial for managing DNA topology during replication and transcription.[7] By forming a stable complex with the enzyme-DNA intermediate, the quinolone molecule induces double-stranded DNA breaks, ultimately leading to bacterial cell death.[7] The carboxylic acid group at the C-3 position is fundamental to this activity.[7]

Below is a conceptual workflow for assessing the antimicrobial potential of this compound.

Caption: Workflow for antimicrobial activity screening.

Anticancer Activity: A Growing Area of Investigation

Numerous quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[8][9] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[8] Some quinoline-3-carboxylic acids have been investigated as inhibitors of protein kinase CK2, a key player in cell growth and proliferation.[10] Furthermore, the structural similarity to compounds that inhibit human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine synthesis in cancer cells, suggests another potential anticancer mechanism.[7][11]

The following diagram illustrates a potential signaling pathway impacted by a quinoline-based anticancer agent.

Caption: Potential anticancer mechanism of action.

Anti-inflammatory and Immunomodulatory Effects

Fluoroquinolones are known to possess immunomodulatory and anti-inflammatory properties in addition to their antibacterial actions.[12][13] They can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12] This is often achieved by inhibiting the activation of the NF-κB transcription factor, a key regulator of inflammatory responses.[12][13] Some fluoroquinolones also interfere with the function of immune cells like neutrophils and lymphocytes.[12] The anti-inflammatory effects of some fluoroquinolones are mediated through the inhibition of MAPK family members.[14]

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a series of well-defined experimental protocols are necessary.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.

1. Preparation of Bacterial Inoculum:

- Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

- Transfer the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

- Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- Dilute the adjusted suspension in sterile broth to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

2. Preparation of Compound Dilutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

- Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

- Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

- Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Protocol for In Vitro Cytotoxicity Assay: MTT Assay

This protocol assesses the effect of the compound on the viability of cancer cell lines.

1. Cell Seeding:

- Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[15]

- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of this compound in culture medium.

- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

- Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

- Incubate the plate for another 48-72 hours.

3. MTT Addition and Incubation:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Shake the plate for 10 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Anti-inflammatory Activity: Measurement of Cytokine Production

This protocol measures the effect of the compound on the production of pro-inflammatory cytokines in stimulated immune cells.

1. Cell Culture and Stimulation:

- Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) in appropriate medium.

- Seed the cells in a 24-well plate.

- Pre-treat the cells with various concentrations of this compound for 1-2 hours.

- Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 24 hours.

2. Supernatant Collection:

- After incubation, centrifuge the plate to pellet the cells.

- Carefully collect the cell culture supernatants.

3. Cytokine Measurement:

- Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

4. Data Analysis:

- Compare the cytokine levels in the compound-treated, stimulated cells to the levels in the stimulated cells without compound treatment.

- Determine the concentration-dependent inhibitory effect of the compound on cytokine production.

Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest, strategically positioned at the intersection of proven therapeutic scaffolds. Its structural analogy to the vast and successful family of fluoroquinolones and other biologically active quinolines provides a strong rationale for its investigation as an antimicrobial, anticancer, and anti-inflammatory agent. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of these potential activities.

Future research should focus on a comprehensive screening of this compound against a diverse panel of microbial pathogens and cancer cell lines. Elucidation of its precise mechanisms of action through advanced molecular and cellular assays will be critical for its potential development as a therapeutic candidate. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, could lead to the discovery of even more potent and selective compounds. The journey from a promising chemical structure to a clinically valuable drug is arduous, but for compounds like this compound, the scientific rationale for embarking on this journey is compelling.

References

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 5. Fluoroquinolones: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Fluoro-2-methylquinoline-3-carboxylic acid: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2-methylquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinoline carboxylic acid class. While specific mechanistic studies on this particular molecule are not extensively available in public literature, its structural similarity to well-researched fluoroquinolone antibiotics and other quinoline-based therapeutic agents allows for a highly probable elucidation of its mechanism of action. This guide synthesizes the established knowledge of these related compounds to present a detailed overview of the likely biological targets and cellular pathways affected by this compound, focusing on its potential as both an antimicrobial and an anticancer agent.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad range of biological activities. The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 3-position are characteristic features of the highly successful fluoroquinolone class of antibiotics. Furthermore, various quinoline-3-carboxylic acid derivatives have demonstrated significant potential as anticancer agents. This document will explore the inferred mechanisms of action of this compound based on the established activities of its structural analogs.

Probable Antimicrobial Mechanism of Action

The primary antimicrobial action of fluoroquinolones is the inhibition of essential bacterial enzymes involved in DNA replication and repair: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.

This compound likely interferes with the DNA cleavage and re-ligation cycle of these enzymes. The proposed mechanism involves the formation of a stable ternary complex between the compound, the enzyme, and the bacterial DNA. This complex blocks the progression of the replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.[1] The carboxylic acid moiety at the 3-position and the fluoro group at the 6-position are generally considered critical for this activity.[2]

Experimental Protocols for Antimicrobial Activity Assessment

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Protocol:

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the cultures at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

-

These assays directly measure the inhibitory effect of the compound on the target enzymes.

-

Protocol (DNA Gyrase Supercoiling Assay):

-

Incubate purified bacterial DNA gyrase with relaxed plasmid DNA in the presence of ATP and varying concentrations of this compound.

-

Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

-

Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

-

IC50 values can be calculated from the dose-response curve.

-

Probable Anticancer Mechanism of Action

The anticancer activity of quinoline derivatives is often multifactorial, involving the inhibition of various cellular targets and the induction of programmed cell death.

Inhibition of Eukaryotic Topoisomerase II

Similar to their action on bacterial topoisomerases, some fluoroquinolones can act as poisons for human topoisomerase II.[3][4] This enzyme is essential for managing DNA tangles and supercoils during replication and cell division. Inhibition leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[5]

Protein Kinase Inhibition

Several quinoline-3-carboxylic acid derivatives have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[6]

-

Casein Kinase 2 (CK2): Some quinoline-3-carboxylic acids have shown inhibitory activity against CK2, a serine/threonine kinase that is often overexpressed in cancer and promotes cell survival and proliferation.[6]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactivated, can drive tumor growth. Quinoline-based compounds have been developed as EGFR inhibitors.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Certain quinoline carboxylic acids are known inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][7] Cancer cells have a high demand for pyrimidines for DNA and RNA synthesis, making this pathway an attractive therapeutic target. Inhibition of DHODH leads to pyrimidine starvation and subsequent cell growth arrest.[2]

Experimental Protocols for Anticancer Activity Assessment

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Protocol:

-

Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

This technique determines the distribution of cells in different phases of the cell cycle.

-

Protocol:

-

Treat cancer cells with the compound for a defined time.

-

Harvest the cells and fix them in ethanol.

-

Stain the cells with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

Analyze the DNA content of individual cells using a flow cytometer.

-

An accumulation of cells in a particular phase (e.g., G2/M) would indicate cell cycle arrest.

-

Quantitative Data Summary

As specific experimental data for this compound is not publicly available, the following table presents representative data for structurally related quinoline-3-carboxylic acid derivatives to provide a comparative context for potential efficacy.

| Compound Class | Target | Assay | IC50 / MIC | Reference Cell Line / Organism |

| Fluoroquinolones | DNA Gyrase/Topo IV | MIC | 0.1 - 10 µg/mL | Various Bacteria |

| Quinolone Derivatives | Topoisomerase II | Cytotoxicity | 1 - 20 µM | Human Cancer Cell Lines |

| Quinolone-3-Carboxylic Acids | Protein Kinase CK2 | Enzyme Inhibition | 0.65 - 18.2 µM | Recombinant Human CK2 |

| Quinolone-4-Carboxylic Acids | DHODH | Enzyme Inhibition | Varies | L1210 Cells |

Conclusion

Based on the extensive research on fluoroquinolones and other quinoline-3-carboxylic acid derivatives, it is highly probable that this compound exhibits both antimicrobial and anticancer activities. Its antimicrobial effects are likely mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV. The potential anticancer mechanisms are more diverse and may involve the inhibition of human topoisomerase II, protein kinases such as CK2 and EGFR, and/or the enzyme dihydroorotate dehydrogenase. Further experimental validation is required to definitively elucidate the specific biological targets and signaling pathways modulated by this compound and to quantify its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Spectral Landscape: A Technical Guide to the 1H NMR Spectrum of 6-Fluoro-2-methylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-fluoro-2-methylquinoline-3-carboxylic acid, a compound of significant interest in medicinal chemistry and drug discovery. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the molecule's structure and proton environment to aid in spectral interpretation.

Predicted 1H NMR Spectral Data

Due to the limited availability of public domain experimental spectra for this compound, the following table summarizes the predicted 1H NMR spectral data. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and comparison with structurally similar compounds. The quinoline ring protons are designated by their respective position numbers.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 | 8.5 - 8.7 | s | - |

| H5 | 7.9 - 8.1 | dd | JH5-H7 ≈ 2.5, JH5-F ≈ 9.0 |

| H7 | 7.6 - 7.8 | ddd | JH7-H8 ≈ 9.0, JH7-F ≈ 5.0, JH7-H5 ≈ 2.5 |

| H8 | 7.4 - 7.6 | dd | JH8-H7 ≈ 9.0, JH8-F ≈ 0.5 |

| 2-CH3 | 2.7 - 2.9 | s | - |

| 3-COOH | 12.0 - 13.0 | br s | - |

Disclaimer: The data presented in this table is predicted and should be confirmed by experimental analysis.

Experimental Protocol for 1H NMR Spectroscopy

This section provides a detailed methodology for the acquisition of a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is recommended due to its ability to dissolve carboxylic acids and to avoid the exchange of the acidic proton of the carboxylic acid with the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe: A standard 5 mm broadband probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 16 ppm (e.g., -2 to 14 ppm) should be sufficient to cover all proton signals.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the carboxylic acid proton.

-

Acquisition Time (aq): An acquisition time of at least 2-3 seconds is recommended for good digital resolution.

-

Receiver Gain: Adjust the receiver gain to an optimal level to avoid signal clipping.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or using an automated routine.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (for DMSO-d6, δ ≈ 2.50 ppm).

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants of the signals to aid in the assignment of the protons.

Visualization of Molecular Structure and Proton Environment

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the different proton environments, which is fundamental for the interpretation of the 1H NMR spectrum.

Caption: Chemical structure of this compound with proton labeling.

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, representing a privileged structure in the design of numerous therapeutic agents. From their early discovery rooted in the analysis of coal tar to their synthesis-driven evolution into potent antibacterial and anticancer agents, the journey of these compounds is a testament to the intricate dance between organic synthesis and pharmacological innovation. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of quinoline-3-carboxylic acids, supplemented with quantitative biological data, detailed experimental protocols, and illustrative diagrams to serve as a vital resource for professionals in the field.

Early Discovery and Historical Milestones

The story of quinoline-3-carboxylic acids begins with the parent heterocycle, quinoline.

-

1834: Quinoline was first isolated from coal tar by Friedlieb Ferdinand Runge.

-

1939: The landscape of quinoline synthesis was significantly advanced by R. Gordon Gould and Walter A. Jacobs. Their development of the Gould-Jacobs reaction provided a versatile method for the synthesis of 4-hydroxyquinolines, which are key precursors to quinoline-3-carboxylic acids.[1]

-

1962: A pivotal moment in the history of this class of compounds was the serendipitous discovery of nalidixic acid by George Lesher and his colleagues.[2][3] While attempting to synthesize the antimalarial drug chloroquine, they isolated this 1,8-naphthyridine-3-carboxylic acid, which, though not a true quinoline, is considered the first of the quinolone antibiotics.[2][3] This discovery ignited intense interest in the antibacterial potential of related quinoline-3-carboxylic acid structures.

-

1967: Nalidixic acid was introduced for clinical use, marking the dawn of the quinolone antibiotic era.[4][5][6]

-

1970s-1980s: The development of fluoroquinolones, such as norfloxacin and ofloxacin, revolutionized the field. The addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties.

The historical development can be visualized as a progression from the basic scaffold to highly functionalized therapeutic agents.

Core Synthetic Methodologies

The Gould-Jacobs reaction remains a fundamental and widely utilized method for the synthesis of the 4-hydroxyquinoline-3-carboxylate core, which is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol describes the synthesis of the ethyl ester precursor to quinoline-3-carboxylic acid.

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture at 100-130°C for 1-2 hours. The reaction progression can be monitored by thin-layer chromatography (TLC). During this step, ethanol is eliminated.

-

Remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate can be used directly in the next step or purified by recrystallization.

-

Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling point solvent such as diphenyl ether.

-

Heat the solution to a high temperature (typically >250°C) to induce thermal cyclization. This step involves a 6-electron electrocyclization.

-

The reaction is typically complete within 30 minutes. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product, ethyl 4-hydroxyquinoline-3-carboxylate.

-

Collect the solid product by filtration and wash with the non-polar solvent to remove the high-boiling point solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Experimental Protocol: Alkaline Hydrolysis to Quinoline-3-carboxylic Acid

Materials:

-

Ethyl 4-hydroxyquinoline-3-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Saponification: Suspend the ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 1-2 M).

-

Heat the mixture to reflux (around 100-130°C) for 1-2 hours, or until TLC indicates the complete consumption of the starting ester.[7]

-

Acidification: Cool the reaction mixture to room temperature.

-

Slowly acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH 2-3). This will protonate the carboxylate and cause the quinoline-3-carboxylic acid to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum to obtain the pure quinoline-3-carboxylic acid.

The overall synthetic workflow is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Hazards of 6-Fluoro-2-methylquinoline-3-carboxylic acid

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information provided is compiled from available data and safety information for structurally related compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical.

Introduction

6-Fluoro-2-methylquinoline-3-carboxylic acid (CAS No. 461026-47-1) is a fluorinated heterocyclic compound belonging to the quinoline class. Quinolone carboxylic acids are a core scaffold in many synthetic antibiotics and therapeutic agents, making this compound a subject of interest in medicinal chemistry and drug discovery.[1] Its structure suggests potential biological activity, which necessitates a thorough understanding of its safety and handling requirements to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known and inferred hazards, safe handling protocols, and emergency procedures associated with this compound.

Chemical and Physical Properties

Specific physical data for this compound is not widely published. The available information, along with data for a structurally similar compound, is presented below.

| Property | Value | Source |

| CAS Number | 461026-47-1 | [2] |

| Molecular Formula | C₁₁H₈FNO₂ | [2] |

| Molecular Weight | 205.19 g/mol | [2] |

| Appearance | Off-white to yellow solid | |

| Melting Point | Data not available. (For reference: 2-Hydroxyquinoline-3-carboxylic acid melts at 300 °C / 572 °F[3]) | |

| Boiling Point | Data not available | |

| Solubility | Data not available. (For reference: 2-Hydroxyquinoline-3-carboxylic acid is soluble in water[3]) |

Hazard Identification and Toxicology

A complete, officially harmonized GHS classification for this compound is not available. The following classification is inferred from data on structurally analogous compounds, including its ethyl ester, the non-fluorinated parent molecule, and other quinoline carboxylic acids.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. (Inferred from 2-Hydroxyquinoline-3-carboxylic acid[3]) |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. (Inferred from 2-Hydroxyquinoline-3-carboxylic acid[3]) |

| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage. (Inferred from its ethyl ester and 2-Methyl-quinoline-3-carboxylic acid[4][5]) |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. (Inferred from 2-Hydroxyquinoline-3-carboxylic acid[3]) |

Toxicological Summary: The primary hazards associated with this compound are related to its irritant and corrosive properties. Direct contact is likely to cause skin irritation and serious eye damage.[3][4][5] Inhalation of the dust may lead to respiratory tract irritation.[3] While specific data is lacking, related compounds exhibit acute toxicity if swallowed.[3] The long-term toxicological properties have not been fully investigated.

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound.[6]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.[7]

| Equipment | Specification | Purpose |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Inspect gloves for degradation or punctures before use. |

| Eye Protection | Chemical splash goggles. | Protects eyes from accidental splashes or contact with airborne powder. |

| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | N95 (or higher) particulate respirator or use within a chemical fume hood. | For handling the solid, powdered form to prevent inhalation of dust particles. |

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.

Storage:

-

Conditions: Keep container tightly closed and store in a dry, cool, and well-ventilated place.[8]

-

Light and Moisture: Protect from light and moisture to prevent degradation.[8]

-

Incompatible Materials: Store away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[3]

Caption: Figure 1. A standard workflow for the safe handling of powdered chemical reagents.

First Aid and Emergency Procedures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If respiratory irritation occurs or if you feel unwell, call a POISON CENTER or doctor/physician. |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician as serious eye damage is possible. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |

Spill Cleanup:

-

Evacuate personnel from the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust. Moisten the spilled solid with a suitable solvent if necessary.

-

Carefully sweep up the material and place it into a suitable, labeled container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

-

Hazards from Combustion: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

While specific experimental data for this compound is limited, the following sections provide representative methodologies based on established procedures for similar quinoline derivatives.

Representative Synthesis Protocol

The following is a plausible one-step procedure for the synthesis of quinoline-3-carboxylic acid derivatives, adapted from established methods.[9] This method involves the reductive cyclization of a substituted o-nitrobenzaldehyde.

Reaction: 4-Fluoro-2-nitrobenzaldehyde + Ethyl 3,3-diethoxypropanoate → Ethyl 6-fluoro-2-methylquinoline-3-carboxylate → this compound (after hydrolysis).

Methodology:

-

Reaction Setup: To a solution of 4-fluoro-2-nitrobenzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl 3,3-diethoxypropanoate (2.5 mmol).

-

Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol) to the mixture.

-

Heating: Heat the reaction mixture to reflux (approx. 90 °C) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in ethyl acetate and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Purification (Ester): Filter the resulting emulsion through a pad of Celite, rinsing with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude ethyl ester. Purify the ester via column chromatography.

-

Hydrolysis: Dissolve the purified ethyl ester in a mixture of ethanol and 1M sodium hydroxide (NaOH) solution. Heat the mixture to reflux for 2-4 hours.

-

Isolation (Acid): After cooling, acidify the mixture with 1M hydrochloric acid (HCl) to a pH of ~2-3. The product, this compound, should precipitate.

-

Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Caption: Figure 2. A generalized workflow for the synthesis of the target compound.

Representative Biological Activity Protocol: Antibacterial Screening

Given that many fluoroquinolones are potent antibacterial agents, a key experiment is to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard protocol.[10][11]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 1280 µg/mL).

-

Bacterial Culture: Inoculate the test bacterial strains (e.g., E. coli, S. aureus) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until they reach the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).

-

Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-